molecular formula C16H18FN5O2S B14928398 1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide

1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14928398
M. Wt: 363.4 g/mol
InChI Key: DHJNTIDLJKUAMF-UHFFFAOYSA-N
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Description

1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with an ethyl group, a fluorobenzyl group, and a sulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl group: This step involves the alkylation of the pyrazole ring using an ethyl halide in the presence of a base.

    Attachment of the fluorobenzyl group: This can be accomplished through a nucleophilic substitution reaction, where the pyrazole ring is treated with a fluorobenzyl halide.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride to introduce the sulfonamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has potential as a biochemical probe for studying enzyme activity and protein interactions due to its ability to interact with specific biological targets.

    Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-ethyl-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-sulfonamide: This compound features a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.

    1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which can affect its reactivity and interactions with biological targets.

    1-ethyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-3-methyl-1H-pyrazole-4-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various scientific and industrial applications.

Properties

Molecular Formula

C16H18FN5O2S

Molecular Weight

363.4 g/mol

IUPAC Name

1-ethyl-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C16H18FN5O2S/c1-3-21-11-15(12(2)18-21)25(23,24)20-16-8-9-22(19-16)10-13-6-4-5-7-14(13)17/h4-9,11H,3,10H2,1-2H3,(H,19,20)

InChI Key

DHJNTIDLJKUAMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC=CC=C3F

Origin of Product

United States

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